3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine
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Overview
Description
3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine is a heterocyclic organic compound It features a benzothiazole ring fused with a tetrahydro structure and a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The propan-1-amine side chain can be introduced through subsequent alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine side chain.
Scientific Research Applications
3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
- N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Uniqueness
3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine is unique due to its specific structure, which combines a benzothiazole ring with a propan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H18N2S |
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Molecular Weight |
210.34 g/mol |
IUPAC Name |
3-(4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H18N2S/c1-8-4-2-5-9-11(8)13-10(14-9)6-3-7-12/h8H,2-7,12H2,1H3 |
InChI Key |
WMCFFDSCVUATCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1N=C(S2)CCCN |
Origin of Product |
United States |
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